molecular formula C14H17NO B5153213 3-(Furan-2-yl)-3-(4-methylphenyl)propan-1-amine

3-(Furan-2-yl)-3-(4-methylphenyl)propan-1-amine

Cat. No.: B5153213
M. Wt: 215.29 g/mol
InChI Key: PNKALXSRPWFOJZ-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-3-(4-methylphenyl)propan-1-amine is an organic compound that features a furan ring and a methyl-substituted phenyl group connected by a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-3-(4-methylphenyl)propan-1-amine typically involves the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 3-(Furan-2-yl)-3-(4-methylphenyl)propan-1-ol, through a Grignard reaction between 2-furylmagnesium bromide and 4-methylbenzaldehyde.

    Amination: The intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-3-(4-methylphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

3-(Furan-2-yl)-3-(4-methylphenyl)propan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.

    Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-3-(4-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformational states, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)-3-phenylpropan-1-amine: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.

    3-(Thiophen-2-yl)-3-(4-methylphenyl)propan-1-amine: Contains a thiophene ring instead of a furan ring, which can influence its electronic properties and interactions with other molecules.

    3-(Furan-2-yl)-3-(4-chlorophenyl)propan-1-amine: Has a chlorine substituent on the phenyl ring, potentially altering its chemical behavior and pharmacological profile.

Uniqueness

3-(Furan-2-yl)-3-(4-methylphenyl)propan-1-amine is unique due to the presence of both a furan ring and a methyl-substituted phenyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(furan-2-yl)-3-(4-methylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-11-4-6-12(7-5-11)13(8-9-15)14-3-2-10-16-14/h2-7,10,13H,8-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKALXSRPWFOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCN)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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